2-Bromo-6-(1,3-thiazol-5-yl)pyridine
CAS No.:
Cat. No.: VC14098917
Molecular Formula: C8H5BrN2S
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrN2S |
|---|---|
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 5-(6-bromopyridin-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C8H5BrN2S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |
| Standard InChI Key | CHJUNLYPXAEBBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Br)C2=CN=CS2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure combines a pyridine ring—a six-membered aromatic system with one nitrogen atom—with a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur. The bromine substituent at the pyridine’s 2-position introduces steric and electronic effects that influence reactivity. Compared to analogues like 2-(2-bromo-1,3-thiazol-5-yl)pyridine, the distinct positioning of the bromine atom alters dipole moments and hydrogen-bonding capabilities.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.11 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Limited data; soluble in DMF, DMSO |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) studies of related brominated pyridine-thiazole hybrids reveal distinct signals for aromatic protons and heteroatom environments. For instance, the -NMR spectrum of 2,6-bis(5-benzoyl-2-aminothiazol-4-yl)pyridine—a derivative—shows singlet peaks at δ 4.45 ppm for amino groups and multiplet signals between δ 6.91–8.01 ppm for aromatic protons . Infrared (IR) spectra typically exhibit carbonyl stretching vibrations near 1720 cm and N–H stretches at 3309–3127 cm .
Synthesis and Production Methodologies
Catalyst-Free Bromination Strategies
A breakthrough in synthesizing brominated pyridine derivatives involves NBS under solvent-free conditions. For example, pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) compounds are prepared by grinding pyridine-2,6-bis(1,3-dicarbonyl) derivatives with NBS in a mortar, achieving yields exceeding 90% . This method avoids toxic solvents and simplifies purification, making it scalable for industrial applications.
Table 2: Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) Derivatives
| Starting Material | Brominating Agent | Conditions | Yield (%) |
|---|---|---|---|
| Pyridine-2,6-bis(1-methyl-propane-1,3-dione) | NBS | Solvent-free, 30 min | 91 |
| Pyridine-2,6-bis(1-ethoxycarbonyl-propane-1,3-dione) | NBS | Diethyl ether, 8–14 h | 81 |
Thiazole Ring Formation
The thiazole component is constructed via cyclization reactions. Treatment of 2-bromo-1,3-dicarbonyl compounds with primary amines and carbon disulfide () in water yields thiazoline-2-thiones . For instance, refluxing pyridine-2,6-bis(2-bromo-1-methyl-propane-1,3-dione) with thiourea and potassium carbonate produces 2,6-bis(5-benzoyl-2-aminothiazol-4-yl)pyridine in 65% yield .
Research Findings and Biological Relevance
Reactivity in Cross-Coupling Reactions
The bromine substituent serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings. In model reactions, palladium-catalyzed arylation of analogous bromopyridines introduces aryl groups at the 2-position, enabling the construction of biaryl systems for drug discovery.
Applications in Medicinal Chemistry and Material Science
Drug Discovery Scaffolds
The compound’s dual heterocyclic architecture makes it a versatile scaffold for kinase inhibitors and antimicrobial agents. Molecular docking simulations suggest high affinity for EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), positioning it as a candidate for oncology therapeutics.
Coordination Chemistry and Ligand Design
The nitrogen and sulfur atoms in the thiazole ring enable chelation of transition metals. Copper(II) complexes of related thiazole-pyridine hybrids exhibit enhanced photocatalytic activity in organic transformations, such as C–N bond formation .
Future Directions and Challenges
Optimization of Synthetic Protocols
Current methods require refinement to reduce byproducts in large-scale production. Flow chemistry systems could enhance heat transfer and mixing efficiency, improving yields beyond 95%.
Expanded Biological Screening
Comprehensive in vitro and in vivo studies are needed to validate preliminary bioactivity claims. Priority targets include SARS-CoV-2 main protease (M) and multidrug-resistant Gram-negative bacteria.
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